molecular formula C12H22O2SSn2 B15124792 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine

5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No.: B15124792
M. Wt: 467.8 g/mol
InChI Key: HRPVWNMHZZCQSE-UHFFFAOYSA-N
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Description

5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine: is an organotin compound that features a unique structure incorporating both tin and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the stannylation of a thieno[3,4-b][1,4]dioxine precursor. This process is often carried out using trimethyltin chloride in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions: 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl groups can be replaced by other substituents through reactions with electrophiles.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Electrophiles: Used in substitution reactions to replace the trimethylstannyl groups.

    Palladium Catalysts: Commonly used in coupling reactions to facilitate the formation of new bonds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce a variety of conjugated polymers and other complex organic molecules .

Scientific Research Applications

5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine has several scientific research applications, including:

Mechanism of Action

The mechanism by which 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylstannyl groups are highly reactive and can be easily replaced by other substituents, allowing the compound to be incorporated into a wide range of materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to its specific structural features, which include the incorporation of both tin and sulfur atoms in a fused ring system. This structure imparts distinct electronic properties that make it particularly useful in the development of advanced materials for organic electronics.

Properties

Molecular Formula

C12H22O2SSn2

Molecular Weight

467.8 g/mol

IUPAC Name

trimethyl-(5-trimethylstannyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)stannane

InChI

InChI=1S/C6H4O2S.6CH3.2Sn/c1-2-8-6-4-9-3-5(6)7-1;;;;;;;;/h1-2H2;6*1H3;;

InChI Key

HRPVWNMHZZCQSE-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=C2C(=C(S1)[Sn](C)(C)C)OCCO2

Origin of Product

United States

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